molecular formula C19H19NO2S B2517057 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379996-13-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide

Cat. No.: B2517057
CAS No.: 2379996-13-9
M. Wt: 325.43
InChI Key: FEXZPTMOGXEDFO-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a synthetic organic compound designed for research applications. Its structure incorporates two privileged scaffolds in medicinal and agrochemical research: the furan ring and the thiophene ring . The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous pharmacologically active compounds and is known to contribute to diverse biological activities by participating in key interactions with biological targets, such as hydrogen bonding and π–π stacking . Similarly, the thiophene ring is a widely studied sulfur heterocycle that appears in several commercialized agrochemicals, including fungicides, and often shows enhanced activity compared to its benzene-containing analogs . The strategic fusion of these two heterocyclic systems into a single molecule makes this compound a significant lead structure for investigation in various fields. Researchers can explore its potential as a novel active agent, particularly in antifungal and antibacterial studies, given the demonstrated efficacy of similar hybrid molecules . Furthermore, the presence of the 2-phenylbutanamide moiety suggests potential for research into molecular modulation, drawing parallels with other amide-based compounds investigated for their regulatory activities . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-17(14-7-4-3-5-8-14)19(21)20-12-16-11-15(13-23-16)18-9-6-10-22-18/h3-11,13,17H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXZPTMOGXEDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several classes of molecules with shared structural motifs, including thiophene derivatives, 1,3,4-oxadiazoles, and sulfonamide-containing analogs. Below is a detailed analysis:

Structural Analogues with Antifungal Activity

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Contains a furan-2-yl group linked to a 1,3,4-oxadiazole core and a sulfonamide substituent.
  • Biological Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis in fungal pathogens .
  • Comparison : Both compounds incorporate a furan moiety, which may enhance binding to fungal targets. However, LMM11’s oxadiazole and sulfonamide groups differ from the thiophene-phenylbutanamide structure of the target compound, suggesting divergent mechanisms of action.
Thiophene Derivatives with Antiproliferative Activity

Compounds 26–29 (Thiophene-sulfonamide hybrids)

  • Structural Features : Thiophene cores conjugated with sulfonamide, pyrimidine, or benzothiazole groups.
  • Biological Activity : Demonstrated potent antiproliferative effects against human breast cancer (IC50 ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) .
  • Comparison : The target compound’s thiophene-furan system may similarly engage in π-π stacking or hydrogen bonding with cancer targets. However, the absence of sulfonamide or pyrimidine groups in the target compound could limit its potency compared to these derivatives.
Butanamide Backbone Analogues

Compound 17 (4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide)

  • Structural Features : Shares the butanamide backbone but substitutes the furan-thiophene-methyl group with a simpler thiophen-2-yl and trifluoromethylphenyl moiety.
  • Synthesis : Prepared via nucleophilic substitution reactions, emphasizing scalability .
  • Comparison : The trifluoromethyl group in Compound 17 enhances lipophilicity and metabolic stability, whereas the target compound’s furan-thiophene system may offer improved binding specificity to heterocycle-recognizing enzymes.
Heterocyclic Sulfonamide Derivatives

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide

  • Structural Features : Combines a butanamide chain with a thiazole ring and sulfonamide group.
  • Relevance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while thiazole rings contribute to antimicrobial activity .
  • Comparison : The target compound lacks sulfonamide and thiazole groups but incorporates furan and thiophene, which may target different biological pathways.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Activity Potency (IC50/EC50) Reference
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide Butanamide Phenyl, furan-thiophene-methyl Not reported
LMM11 1,3,4-Oxadiazole Furan-2-yl, sulfonamide Antifungal Effective (no exact value)
Compounds 26–29 Thiophene-sulfonamide Pyrimidine/benzothiazole Antiproliferative 9.39–10.25 µM
Compound 17 Butanamide Thiophen-2-yl, trifluoromethylphenyl Not reported
4-[methyl-(...)butanamide () Butanamide Thiazol-2-yl, sulfonamide Enzyme inhibition potential

Discussion of Pharmacological Implications

  • Furan-Thiophene Synergy : The hybrid furan-thiophene system in the target compound may enhance binding to enzymes or receptors that recognize conjugated heterocycles, as seen in antifungal and anticancer analogs .
  • Limitations : Absence of sulfonamide or trifluoromethyl groups might reduce metabolic stability or potency relative to comparators .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include furan and thiophene moieties. These components are known for their biological activities, making this compound a candidate for further investigation in various therapeutic areas, particularly in anticancer and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula of this compound is C18H19N1O1S2C_{18}H_{19}N_{1}O_{1}S_{2}. Its structure can be represented as follows:

\text{N 4 furan 2 yl thiophen 2 yl methyl}-2-phenylbutanamide}

This compound exhibits distinct electronic properties due to the conjugation between the furan and thiophene rings, which can influence its biological activity.

Anticancer Properties

Research indicates that compounds containing furan and thiophene rings can exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.

In vitro studies have demonstrated that this compound can interact with key enzymes involved in cancer cell metabolism, potentially leading to reduced growth rates in cancerous cells. The mechanism of action likely involves the inhibition of enzymes crucial for nucleotide synthesis or DNA repair processes.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar heterocyclic frameworks have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth or inflammatory pathways.
  • Receptor Modulation : It may interact with receptors involved in cellular signaling, altering downstream effects that lead to apoptosis or reduced inflammation.
  • Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound could exert protective effects against oxidative damage.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast cancer)5Enzyme inhibition
Standard ChemotherapeuticMCF715DNA damage
  • Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical steps in synthesizing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate preparation : Synthesis of furan-2-yl-thiophene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Functionalization : Introduction of the methyl group via nucleophilic substitution or alkylation.

Acylation : Reaction with 2-phenylbutanoyl chloride under anhydrous conditions using a base (e.g., triethylamine) in solvents like dichloromethane or DMF .

  • Key Considerations :
  • Purification via column chromatography or recrystallization.
  • Reaction monitoring using TLC and NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm connectivity of the furan, thiophene, and amide groups. For example, the amide proton appears as a singlet at δ 8.1–8.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 403.5) .
  • X-ray Crystallography : For crystalline derivatives, SHELX or WinGX software refines bond lengths and angles .

Q. What are the primary chemical reactions this compound undergoes?

  • Methodological Answer :
  • Oxidation : Thiophene rings may oxidize to sulfoxides using H2_2O2_2/acetic acid .
  • Reduction : Amide groups can be reduced to amines with LiAlH4_4 .
  • Electrophilic Substitution : Bromination at the thiophene ring with Br2_2/FeBr3_3 .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Correlation-Energy Models : Colle-Salvetti functional evaluates electron correlation effects, critical for understanding reactivity .
  • Example Data :
PropertyCalculated Value
HOMO (eV)-5.2
LUMO (eV)-1.8
Dipole Moment3.6 Debye

Q. How do structural modifications impact biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Replace the phenyl group with electron-withdrawing groups (e.g., -NO2_2) to enhance antimicrobial activity .
  • Introduce sulfonyl groups to improve solubility and receptor binding .
  • Assays :
  • Enzyme Inhibition : Measure IC50_{50} values against kinases or proteases.
  • Cellular Uptake : Fluorescence tagging with dansyl chloride for confocal microscopy .

Q. How can researchers resolve contradictions in experimental vs. computational data?

  • Methodological Answer :
  • Case Study : If observed reactivity conflicts with DFT predictions:

Re-evaluate Solvent Effects : Use polarizable continuum models (PCM) in simulations.

Experimental Validation : Repeat reactions under inert atmospheres to exclude oxidation artifacts .

  • Statistical Tools : Multivariate analysis to identify outliers in crystallographic data .

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